N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIMETHOXYPHENYL)-N-{2-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-4-QUINAZOLINYL}AMINE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline core, a thiazole ring, and a piperazine moiety
Preparation Methods
The synthesis of N-(2,4-DIMETHOXYPHENYL)-N-{2-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-4-QUINAZOLINYL}AMINE typically involves multiple steps, including the formation of the quinazoline core, the introduction of the thiazole ring, and the coupling with the piperazine moiety. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazole Ring: This step often involves the use of thioamides and halogenated precursors in the presence of a base.
Coupling with Piperazine: The final step involves the coupling of the quinazoline-thiazole intermediate with a piperazine derivative, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(2,4-DIMETHOXYPHENYL)-N-{2-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-4-QUINAZOLINYL}AMINE: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline and thiazole rings, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, triethylamine). Major products formed from these reactions include various substituted quinazolines, thiazoles, and piperazines.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-N-{2-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-4-QUINAZOLINYL}AMINE: has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific molecular targets involved in cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms, helping to elucidate the role of specific proteins and enzymes.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N-{2-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-4-QUINAZOLINYL}AMINE involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and growth.
Comparison with Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-N-{2-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-4-QUINAZOLINYL}AMINE: can be compared with other similar compounds, such as:
Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another quinazoline derivative with similar applications in cancer treatment.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
The uniqueness of N-(2,4-DIMETHOXYPHENYL)-N-{2-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-4-QUINAZOLINYL}AMINE lies in its specific structural features, such as the presence of the thiazole ring and the piperazine moiety, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H28N6O2S |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H28N6O2S/c1-36-21-12-13-24(26(18-21)37-2)30-27-22-10-6-7-11-23(22)31-28(33-27)34-14-16-35(17-15-34)29-32-25(19-38-29)20-8-4-3-5-9-20/h3-13,18-19H,14-17H2,1-2H3,(H,30,31,33) |
InChI Key |
RCVVYGVSUSFWCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=NC(=CS5)C6=CC=CC=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.